2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-(5-Amino-1H-1,2,3,4-tetrazol-1-yl)-N’-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, a furan ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-1,2,3,4-tetrazol-1-yl)-N’-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a diketone, in the presence of an acid catalyst.
Coupling Reactions: The tetrazole and furan rings are then coupled through a hydrazide linkage. This involves the reaction of the tetrazole derivative with a hydrazide compound under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-1,2,3,4-tetrazol-1-yl)-N’-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(5-amino-1H-1,2,3,4-tetrazol-1-yl)-N’-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its potential as a high-energy material makes it of interest for the development of new explosives or propellants.
Biological Studies: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-1,2,3,4-tetrazol-1-yl)-N’-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]acetohydrazide depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: As a high-energy material, it may undergo rapid decomposition to release energy, which can be harnessed in explosives or propellants.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-tetrazole: A simpler tetrazole derivative with applications in explosives and propellants.
2,5-Dimethyl-2-nitrofuran:
Acetohydrazide: A hydrazide compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(5-amino-1H-1,2,3,4-tetrazol-1-yl)-N’-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]acetohydrazide is unique due to its combination of a tetrazole ring, a furan ring, and a hydrazide group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C16H16N8O4 |
---|---|
Molecular Weight |
384.35 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N8O4/c1-9-5-12(13(24(26)27)6-10(9)2)14-4-3-11(28-14)7-18-19-15(25)8-23-16(17)20-21-22-23/h3-7H,8H2,1-2H3,(H,19,25)(H2,17,20,22)/b18-7+ |
InChI Key |
OYTNHSXZOSSYJN-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3C(=NN=N3)N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
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